molecular formula C19H19NO5 B5671295 METHYL 4-[4-(4-METHYLPHENOXY)-4-OXOBUTANAMIDO]BENZOATE

METHYL 4-[4-(4-METHYLPHENOXY)-4-OXOBUTANAMIDO]BENZOATE

Cat. No.: B5671295
M. Wt: 341.4 g/mol
InChI Key: GUHHAWKEDIFFAZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst, followed by the reaction with 4-(4-methylphenoxy)-4-oxobutanoic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures the compound is produced efficiently and meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate
  • 4-(4-Methylphenyl)-4-oxobutyric acid
  • 4-(4-Methylphenoxy)benzoic acid

Uniqueness

Methyl 4-[4-(4-methylphenoxy)-4-oxobutanamido]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[4-(4-methylphenoxy)-4-oxobutanoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13-3-9-16(10-4-13)25-18(22)12-11-17(21)20-15-7-5-14(6-8-15)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHHAWKEDIFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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